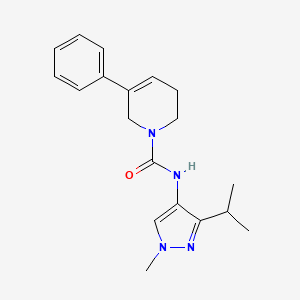![molecular formula C14H22N4OS B6623835 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in preclinical models and has shown promising results in inhibiting the growth and proliferation of cancer cells.
Mécanisme D'action
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is a selective inhibitor of BTK, which plays a crucial role in the survival and proliferation of cancer cells. BTK is a key enzyme that is involved in the signaling pathway of B-cell receptor (BCR), which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol leads to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation. 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has been shown to induce apoptosis in cancer cells by inhibiting the BTK pathway.
Biochemical and Physiological Effects
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has shown good tolerability in preclinical studies, with no significant side effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is its potency and selectivity for BTK inhibition. This makes it an attractive candidate for the treatment of various types of cancer. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the development of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol in humans. In addition, further studies are needed to investigate the potential of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol in combination with other anti-cancer agents. Finally, more research is needed to elucidate the mechanism of action of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol and its potential in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 2-chloroethyl cyclopropane carboxylate with thiomorpholine, which leads to the formation of 2-(thiomorpholin-4-yl)cyclopropanecarboxylic acid. This intermediate is then reacted with 4-amino-6-chloro-pyrimidine to form 2-[1-[[(6-chloro-4-pyrimidinyl)amino]methyl]cyclopropyl]thiomorpholine. The final step involves the reduction of the chloro group to form 2-[1-[[(6-thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol.
Applications De Recherche Scientifique
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol has been extensively studied in preclinical models for its potential in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme that plays a crucial role in the survival and proliferation of cancer cells. Inhibition of BTK by 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol leads to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation.
Propriétés
IUPAC Name |
2-[1-[[(6-thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-6-3-14(1-2-14)10-15-12-9-13(17-11-16-12)18-4-7-20-8-5-18/h9,11,19H,1-8,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVPTYHNPYMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CNC2=CC(=NC=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)
![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)